

Technical Support Center: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid Experiments

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Compound of Interest		
Compound Name:	4-Oxo-4-(pyridin-2- ylamino)butanoic acid	
Cat. No.:	B1201752	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **4-Oxo-4-(pyridin-2-ylamino)butanoic acid**.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid?

The most common and direct synthesis involves the acylation of 2-aminopyridine with succinic anhydride.[1] This reaction forms the desired amide bond and opens the anhydride ring to generate the carboxylic acid moiety.

Q2: What are the key starting materials for this synthesis?

The necessary starting materials are 2-aminopyridine and succinic anhydride.

Q3: What is the molecular weight of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid?

The molecular weight is 194.19 g/mol .[1][2]

Q4: Are there any known stability issues with this compound?

While specific stability data is limited, N-acylated amino acid amides can be susceptible to hydrolysis under acidic conditions.[3][4] Additionally, thermal degradation of the intermediate



amido acid can be a concern during synthesis, potentially leading to side products.[5]

Q5: What are some common solvents for the synthesis?

Various solvents can be used for the acylation of amines with anhydrides, including diethyl ether, toluene, and 1,2-dimethoxyethane.[6] Acetic acid has also been reported as a solvent for similar reactions.

Experimental Protocol: Synthesis of 4-Oxo-4- (pyridin-2-ylamino)butanoic acid

This protocol is a general guideline based on standard procedures for the acylation of amines with cyclic anhydrides. Optimization may be required for specific laboratory conditions and desired purity levels.

Materials:

- 2-Aminopyridine
- Succinic Anhydride
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)
- Hydrochloric Acid (HCl) solution (e.g., 1 M)
- Sodium Bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethanol (for recrystallization)

Procedure:

• Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 equivalent) in the chosen anhydrous solvent.

Troubleshooting & Optimization

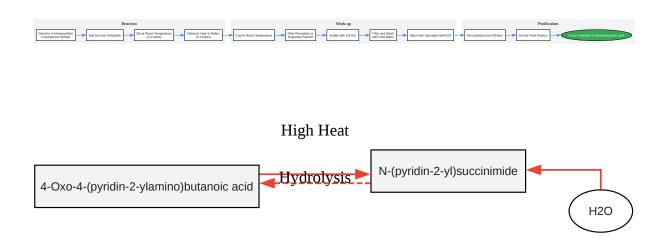




- Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0-1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.
- Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Heating (Optional): If the reaction is sluggish at room temperature, it can be gently heated to reflux for 1-4 hours to ensure complete consumption of the starting materials.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
 - The crude product is then subjected to an aqueous work-up. Suspend the crude solid in water and acidify with 1 M HCl to a pH of ~2 to protonate any unreacted 2-aminopyridine.
 - Collect the solid product by filtration and wash with cold water.
 - To remove any unreacted succinic acid, the solid can be washed with a saturated sodium bicarbonate solution.
- Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.[5][6]

Experimental Workflow Diagram





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